N-(4-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

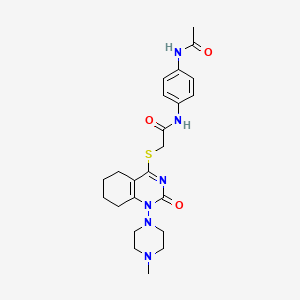

N-(4-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a structurally complex molecule featuring a hexahydroquinazolinone core, a thioacetamide linker, and a 4-methylpiperazine substituent. Its design combines elements of heterocyclic and piperazine-based pharmacophores, which are commonly associated with bioactivity in medicinal chemistry. Its synthesis likely involves coupling reactions similar to those documented for related acetamide derivatives .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O3S/c1-16(30)24-17-7-9-18(10-8-17)25-21(31)15-33-22-19-5-3-4-6-20(19)29(23(32)26-22)28-13-11-27(2)12-14-28/h7-10H,3-6,11-15H2,1-2H3,(H,24,30)(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGYSSOWMGKTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

N-[4-(2-Methylthiazol-4-yl)phenyl]acetamide Derivatives

- Core Structure: Thiazole ring vs. hexahydroquinazolinone.

- Substituents : Acetamidophenyl group analogous to the target compound but lacks the piperazine and thioether linkages.

- Bioactivity : Demonstrated enzyme inhibition and anticancer properties, highlighting the role of the acetamide-thiazole scaffold .

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

- Core Structure : Sulfonylpiperazine group vs. the target’s 4-methylpiperazine.

- Substituents : Fluorophenyl group introduces electronegativity, contrasting with the acetamidophenyl group.

- Physicochemical Properties : Sulfonyl groups may enhance solubility but reduce membrane permeability compared to the target compound .

Functional Group Analysis

Thioacetamide vs. Oxoacetamide Linkers

Piperazine Modifications

- 4-Methylpiperazine in the target compound vs. sulfonylpiperazine in : Methyl substitution likely improves lipophilicity, whereas sulfonyl groups enhance hydrogen-bonding capacity .

Analytical Comparisons

NMR Profiling

- highlights NMR as a tool for comparing chemical environments. For the target compound, regions analogous to "A" and "B" in Figure 6 () could reveal substituent-induced shifts, particularly around the hexahydroquinazolinone and piperazine moieties .

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Bioactivity Predictions : Analogues with piperazine groups (e.g., BZ-IV) suggest anticancer applications, but empirical studies on the target compound are needed .

- Synthetic Challenges: The thioether and hexahydroquinazolinone moieties may require optimized reaction conditions to avoid side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.